
1-Phenyl-1,4-pentanedione
Overview
Description
1-Phenyl-1,4-pentanedione is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is used as an organic chemical synthesis intermediate , which suggests that it may interact with a variety of molecular targets depending on the specific reactions it is involved in.
Mode of Action
As an organic chemical synthesis intermediate , it likely undergoes various chemical reactions to interact with its targets. The exact nature of these interactions would depend on the specific biochemical context.
Result of Action
As an intermediate in organic chemical synthesis , its effects would likely depend on the specific reactions it is involved in and the resulting compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenylpentane-1,4-dione. For instance, its solubility characteristics suggest that it may be more stable and effective in non-aqueous environments. Additionally, its reactivity may be influenced by factors such as pH, temperature, and the presence of other reactive species.
Biological Activity
1-Phenyl-1,4-pentanedione (CAS Number: 583-05-1) is a diketone compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C11H12O2
- Molecular Weight : 176.215 g/mol
- IUPAC Name : 1-phenylpentane-1,4-dione
- Solubility : Not miscible in water; stable under recommended storage conditions .
Synthesis
This compound can be synthesized through various pathways, including the reaction of ethyl acetoacetate with sodium ethoxide, followed by further chemical transformations. This multi-step synthesis allows for the introduction of functional groups that can enhance its biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its antibacterial effects against various strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics . The compound demonstrated a minimum inhibitory concentration (MIC) that was notably effective against Gram-positive bacteria.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays. The compound showed promising results in scavenging free radicals and reducing oxidative stress in cellular models. Its ability to inhibit lipid peroxidation indicates potential applications in preventing oxidative damage in biological systems .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which it could be beneficial in treating inflammatory diseases .
Case Study 1: Antibacterial Activity
A study conducted by Garba and Salihu (2011) investigated the antibacterial activities of this compound isolated from Vitellaria paradoxa root. The results indicated that the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Bacillus subtilis | 75 |
Case Study 2: Antioxidant Activity
A recent study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound exhibited a dose-dependent response in scavenging free radicals.
Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
10 | 30 | 25 |
50 | 60 | 55 |
100 | 85 | 80 |
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis Intermediate:
1-Phenyl-1,4-pentanedione is primarily used as an intermediate in organic synthesis. Its diketone structure allows it to participate in various chemical reactions, including condensation reactions and Michael additions. This property makes it valuable for synthesizing more complex organic molecules .
2. Pharmaceutical Development:
The compound has been explored for its potential use in drug development. Its structural characteristics allow it to serve as a scaffold for designing new pharmaceuticals, particularly in the development of enzyme inhibitors. For instance, modifications of phenyl groups in similar diketones have shown promise in enhancing drug solubility and absorption characteristics .
3. Coordination Chemistry:
Due to its ability to form chelates with metal ions, this compound is used in coordination chemistry. It can act as a ligand for transition metals, facilitating the study of metal complexes that have applications in catalysis and materials science .
4. Analytical Chemistry:
In analytical chemistry, this compound is utilized as a reagent for detecting certain metal ions through colorimetric methods. The formation of colored complexes with metal ions allows for quantitative analysis in various samples .
Case Studies
Case Study 1: Drug Design
A study demonstrated the application of diketones like this compound in designing potent γ-secretase inhibitors. By modifying the diketone structure, researchers achieved improved enzyme inhibition and bioavailability compared to traditional phenyl-based inhibitors .
Case Study 2: Metal Complexation
Research into the coordination properties of this compound revealed its ability to form stable complexes with various transition metals. These complexes exhibited unique catalytic properties that could be harnessed for organic transformations .
Q & A
Q. Basic: What are the established methods for synthesizing and characterizing 1-phenyl-1,4-pentanedione in laboratory settings?
Methodological Answer:
this compound can be synthesized via acid-catalyzed condensation reactions or isolated from natural sources like Vitellaria paradoxa root bark . For characterization:
- Spectroscopy : Use -NMR to identify ketone protons (δ ~2.5–3.0 ppm) and aromatic protons (δ ~7.2–7.5 ppm).
- Chromatography : Confirm purity via GC-MS or HPLC with a C18 column (retention time varies by solvent system).
- Physical Properties : Refer to CRC Handbook data (e.g., molecular formula , molecular weight 176.21 g/mol, oil-like consistency) .
Q. Basic: How can researchers verify the purity and stability of this compound for experimental reproducibility?
Methodological Answer:
- Purity Assessment : Use differential scanning calorimetry (DSC) to check melting behavior or compare observed -NMR shifts with literature values .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor changes via UV-Vis spectroscopy (absorbance peaks at ~270–300 nm for diketones) .
- Storage : Store in amber vials at –20°C under inert gas to prevent oxidation.
Q. Basic: What standardized protocols exist for evaluating the antimicrobial activity of this compound?
Methodological Answer:
- Disk Diffusion Assay : Impregnate filter disks with 7x10 µg/cm of the compound. Measure zones of inhibition (ZOI) against S. aureus, E. coli, etc. (expected ZOI: 25–28 mm) .
- MIC Determination : Use broth microdilution with serial dilutions (e.g., 10–1000 µg/mL). Confirm activity with ATP bioluminescence assays for bacterial viability .
Key Guidelines for Researchers
Properties
IUPAC Name |
1-phenylpentane-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLXWIPBPPVLPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207021 | |
Record name | 1-Phenyl-1,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583-05-1 | |
Record name | 1-Phenyl-1,4-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-1,4-pentanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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